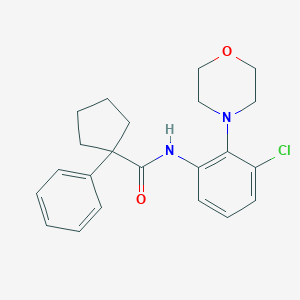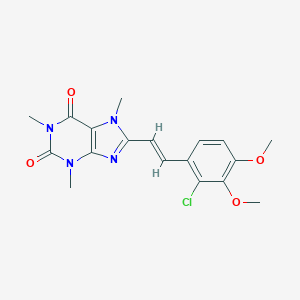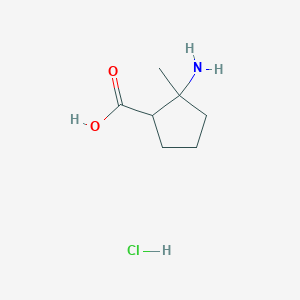
6,10,15,19-Tetramethyl-4,6,8,10,12,14,16,18,20-tetracosanonaene-2,3,22,23-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,15,19-Tetramethyl-4,6,8,10,12,14,16,18,20-tetracosanonaene-2,3,22,23-tetrone, commonly known as TMTQ, is a synthetic compound with a unique structure that has attracted significant attention from researchers. This compound is a member of the tetracene family of organic molecules and has potential applications in various scientific fields, including materials science, chemical biology, and pharmaceutical research.
Wirkmechanismus
The mechanism of action of TMTQ is not well understood, but it is believed to involve the interaction of the compound with various biological molecules, including proteins and nucleic acids. TMTQ has been shown to exhibit potent antioxidant activity, which may be related to its ability to scavenge free radicals and other reactive oxygen species.
Biochemical and Physiological Effects
TMTQ has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. TMTQ has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMTQ in lab experiments is its unique structure, which allows for the development of new materials and the exploration of new chemical reactions. However, TMTQ is a relatively complex molecule, which can make it difficult to work with in the lab. Additionally, the synthesis of TMTQ can be time-consuming and expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving TMTQ. One promising area of research is in the development of new materials for use in electronic devices. TMTQ has also been shown to have potential applications in the field of drug discovery, particularly in the development of new anti-cancer and neuroprotective agents. Additionally, further research is needed to fully understand the mechanism of action of TMTQ and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of TMTQ involves a multi-step process that begins with the preparation of a precursor molecule, which is then subjected to a series of chemical reactions to form the final product. The most common method for synthesizing TMTQ is through the oxidation of 6,10,15,19-tetramethyltetracene-2,3,9,10-tetrone using potassium permanganate or other oxidizing agents.
Wissenschaftliche Forschungsanwendungen
TMTQ has been the subject of extensive scientific research due to its unique structure and potential applications. One of the most promising areas of research for TMTQ is in the development of new materials for use in electronic devices. TMTQ has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors and other electronic devices.
Eigenschaften
CAS-Nummer |
141290-91-7 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-6,10,15,19-tetramethyltetracosa-4,6,8,10,12,14,16,18,20-nonaene-2,3,22,23-tetrone |
InChI |
InChI=1S/C28H32O4/c1-21(13-9-15-23(3)17-19-27(31)25(5)29)11-7-8-12-22(2)14-10-16-24(4)18-20-28(32)26(6)30/h7-20H,1-6H3/b8-7+,13-9+,14-10+,19-17+,20-18+,21-11+,22-12+,23-15+,24-16+ |
InChI-Schlüssel |
XXFUUKDWJKCCMH-VBBCTIIMSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)C(=O)C)/C)/C)/C=C/C=C(/C=C/C(=O)C(=O)C)\C |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(=O)C)C=CC=C(C)C=CC(=O)C(=O)C |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(=O)C)C=CC=C(C)C=CC(=O)C(=O)C |
Synonyme |
6,10,15,19-tetramethyl-4,6,8,10,12,14,16,18,20-tetracosanonaene-2,3,22,23-tetrone C28-polyene-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)


![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)


![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)